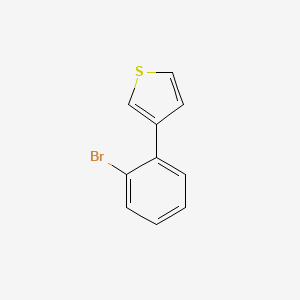

3-(2-Bromophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIVFWXOCKNDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311690 | |

| Record name | 3-(2-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20608-83-7 | |

| Record name | 3-(2-Bromophenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20608-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Bromophenyl Thiophene and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental tools for the synthesis of biaryl compounds, including 3-(2-Bromophenyl)thiophene. These methods involve the coupling of an organometallic reagent with an organic halide, offering a versatile and efficient route to the target molecule.

Suzuki-Miyaura Coupling Protocols for Bromoarylation

The Suzuki-Miyaura coupling is a highly utilized method for forming carbon-carbon bonds. The synthesis of this compound can be envisioned through the reaction of a thiophene-based boronic acid or ester with a suitable brominated aromatic partner. For instance, coupling 3-thienylboronic acid with 1,2-dibromobenzene, or alternatively, 2-bromophenylboronic acid with 3-bromothiophene (B43185), in the presence of a palladium catalyst and a base, yields the desired product. The reaction is valued for its mild conditions and the commercial availability and stability of boronic acids. researchgate.net The catalysts are typically Pd(0) complexes, often generated in situ from a Pd(II) precursor.

Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent system. nih.govnih.govgre.ac.uk

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.gov |

| Ligand | PPh₃, P(tBu)₃ | Stabilizes the palladium center and influences reactivity and selectivity. researchgate.net |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid/ester for transmetalation. nih.govnih.gov |

| Solvent | Dioxane/H₂O, Toluene, THF | Solubilizes reactants and influences reaction rate and yield. nih.gov |

Stille Coupling Approaches in Thiophene (B33073) Derivatization

The Stille coupling reaction provides another robust method for C-C bond formation by coupling an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org To synthesize this compound, one could react 3-(tributylstannyl)thiophene with 1,2-dibromobenzene. A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. wikipedia.orgorganic-chemistry.org

The reaction mechanism follows the typical palladium-catalyzed cycle. wikipedia.orglibretexts.org Additives such as copper(I) salts can accelerate the reaction rate. harvard.edu

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | The active catalyst for the cross-coupling cycle. libretexts.org |

| Organostannane | 3-(Tributylstannyl)thiophene | The organometallic coupling partner that transfers the thienyl group. |

| Organic Halide | 1,2-Dibromobenzene | The electrophilic coupling partner. |

| Solvent | Toluene, THF, DMF | Provides the reaction medium. |

| Additive (Optional) | CuI, LiCl | Can enhance the rate of transmetalation. organic-chemistry.orgharvard.edu |

Negishi Coupling and Related Organozinc Methodologies

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by palladium or nickel complexes. wikipedia.org This method is known for its high reactivity and functional group tolerance. The synthesis of this compound can be achieved by coupling a 3-thienylzinc halide with 1,2-dibromobenzene. Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent, which adds a step to the procedure but offers high reactivity. organic-chemistry.org

This reaction is particularly useful for coupling complex fragments in total synthesis. wikipedia.org The choice of catalyst and ligand is crucial for achieving high yields. organic-chemistry.orgnih.gov

| Component | Examples | Purpose |

| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction. wikipedia.orgorganic-chemistry.org |

| Ligand | PCyp₃, P(o-Tol)₃ | Modulates the catalyst's activity and stability. organic-chemistry.org |

| Organozinc Reagent | 3-Thienylzinc chloride | The nucleophilic coupling partner. |

| Organic Halide | 1,2-Dibromobenzene | The electrophilic coupling partner. |

| Solvent | THF, NMP | Solubilizes reagents and intermediates. organic-chemistry.org |

Buchwald-Hartwig Amination for C-N Bond Formation (e.g., subsequent reactions)

Once this compound is synthesized, its 2-bromophenyl moiety can serve as a substrate for further functionalization. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of a wide variety of primary and secondary amines at the bromine-substituted position, leading to novel aniline derivatives.

This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. acs.org

| Component | Examples | Purpose |

| Substrate | This compound | The aryl halide electrophile. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. researchgate.net |

| Ligand | Xantphos, XPhos, RuPhos | Essential for facilitating the catalytic cycle, particularly the reductive elimination step. acs.orgresearchgate.net |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to form the active nucleophile. researchgate.net |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically required. researchgate.net |

Direct Arylation and C-H Activation Techniques

Direct arylation, a more atom-economical alternative to traditional cross-coupling, involves the formation of a C-C bond by coupling an aryl halide with a C-H bond of another aromatic ring. unipd.it This approach avoids the pre-functionalization step of creating an organometallic reagent. nih.gov The synthesis of this compound analogues can be achieved by the direct arylation of a 3-substituted thiophene.

A key challenge in the direct arylation of 3-substituted thiophenes is controlling the regioselectivity, as the reaction can occur at either the C2 or C5 position. nih.gov Research has shown that using sterically hindered aryl bromides can favor arylation at the less reactive C5 position. nih.gov These reactions are typically catalyzed by palladium acetate in the presence of a base like potassium acetate (KOAc) or a carbonate, often with an acid additive like pivalic acid. unipd.itorganic-chemistry.org

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(OAc)₂ | A common and effective phosphine-free catalyst. nih.govresearchgate.net |

| Thiophene Substrate | 3-Alkylthiophene, 3-Chlorothiophene | The partner providing the C-H bond for activation. nih.gov |

| Aryl Halide | 1,2-Dibromobenzene | The arylating agent. |

| Base | KOAc, K₂CO₃ | Acts as a proton scavenger in the C-H activation step. nih.govorganic-chemistry.org |

| Solvent | DMA, DMAc | High-boiling polar aprotic solvents are often used. nih.govorganic-chemistry.org |

| Additive (Optional) | Pivalic Acid (PivOH) | Can act as a proton shuttle and improve reaction efficiency. unipd.itorganic-chemistry.org |

Cyclization and Annulation Reactions Leading to Fused Thiophene Systems

The structure of this compound provides a scaffold for the synthesis of more complex, fused polycyclic aromatic systems containing a thiophene ring. These reactions often involve intramolecular cyclization, where the substituents on the thiophene and phenyl rings react to form a new ring. For example, conversion of the bromo group to an organometallic species followed by an intramolecular reaction with a suitable functional group on the thiophene ring could lead to annulation.

Alternatively, intermolecular reactions can be employed. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent or phosphorus pentasulfide, is a classic method for constructing a thiophene ring. nih.gov By designing appropriate precursors that already contain the bromophenyl moiety, this method can be adapted to create fused systems. Modern synthetic methods also utilize the cyclization of functionalized alkynes to build the thiophene ring in a regiocontrolled manner. mdpi.com These strategies allow for the creation of complex heterocyclic structures that are important in materials and medicinal chemistry. nih.govnih.govresearchgate.net

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Complex Thiophene Derivatives

The synthesis of complex thiophene derivatives, including analogues of this compound, demands precise control over the reactivity and spatial orientation of chemical bonds. Chemo-, regio-, and stereoselectivity are foundational principles that guide the design of synthetic routes to achieve desired molecular architectures while avoiding the formation of unwanted isomers. Advanced methodologies leverage a deep understanding of reaction mechanisms to selectively functionalize specific sites on the thiophene ring or its precursors.

Chemoselectivity , the ability to react with one functional group in the presence of others, is crucial when constructing multifunctional thiophenes. For instance, in the synthesis of fully functionalized thiophenes, selective metalation and subsequent trapping with electrophiles can be achieved without disturbing other sensitive groups on the molecule. A method starting from 2,5-dichlorothiophene allows for successive magnesiations at the 3- and 4-positions using TMPMgCl·LiCl. This process enables the introduction of various functional groups in a stepwise manner, demonstrating high chemoselectivity by reacting specifically at the C-H bonds adjacent to the chlorine atoms without affecting the C-Cl bonds. nih.gov

Regioselectivity , which dictates the position of substitution on the thiophene ring, is a central challenge in thiophene chemistry. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the C2 and C5 positions. However, modern synthetic methods offer pathways to overcome this natural reactivity and achieve substitution at the less reactive C3 and C4 positions.

Metal-catalyzed heterocyclization of functionalized alkynes is a powerful strategy for the regioselective construction of the thiophene ring itself. nih.govmdpi.com For example, rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a highly efficient and regioselective route to highly substituted thiophenes. organic-chemistry.org Similarly, palladium-catalyzed direct C-H arylation allows for the coupling of aryl bromides specifically at the C2 position of thiophenes, even those bearing various electron-donating or electron-withdrawing groups. organic-chemistry.org

Innovative approaches have been developed for synthesizing specific substitution patterns. A highly regioselective route to 2,4-disubstituted thiophenes, for instance, utilizes key intermediates like 2-substituted-4-(chloromethyl)thiophenes, which are then subjected to copper(I)-catalyzed cross-coupling reactions with Grignard reagents. tandfonline.com The controlled full functionalization of all four positions of the thiophene ring has been achieved by starting with 2,5-dichlorothiophene and performing sequential magnesiations and reactions with electrophiles, followed by further modifications. nih.gov

The table below summarizes various regioselective synthetic methods for thiophene derivatives.

| Method | Starting Materials | Reagents/Catalyst | Product Type | Selectivity | Ref. |

| Direct C-H Arylation | Thiophenes, Aryl bromides | Bis(alkoxo)palladium complex | C2-arylated thiophenes | High regioselectivity for C2 | organic-chemistry.org |

| Transannulation | 1,2,3-Thiadiazoles, Alkynes | Rhodium catalyst | Highly substituted thiophenes | High regioselectivity | organic-chemistry.org |

| Iodocyclization/Dehydration | 1-Mercapto-3-yn-2-ols | I₂ | 3-Iodothiophenes | 5-endo-dig selectivity | mdpi.com |

| Sequential Magnesiation | 2,5-Dichlorothiophene | TMPMgCl·LiCl, Electrophiles | 3,4-Difunctionalized dichlorothiophenes | High regio- and chemoselectivity | nih.gov |

| Cascade Cyclization | Alkynyl Diol Derivatives | Na₂S₂O₃ | Tetrasubstituted thieno[3,2-b]thiophenes | High chemo- and regioselectivity | mdpi.com |

Stereoselectivity refers to the control of the three-dimensional arrangement of atoms in a molecule. While the aromaticity of the thiophene ring itself limits the number of stereocenters on the ring, the synthesis of thiophene derivatives with chiral substituents requires stereoselective methods. The development of new synthetic approaches has opened avenues for creating such compounds with high precision. For example, methods utilizing selenium dihalides have been shown to produce bicyclic organoselenium compounds with high regio- and stereoselectivity, a principle that can be extended to sulfur-containing heterocycles like thiophene. mdpi.com The synthesis of thiophene analogues of drugs like Atorvastatin, which contains multiple stereocenters, highlights the practical importance of controlling stereochemistry in the synthesis of complex thiophene-containing molecules. nih.gov

The following table details research findings on the selective synthesis of complex thiophene derivatives.

| Precursor/Intermediate | Reaction Type | Reagents | Outcome | Research Focus |

| 2,5-Dichlorothiophene | Sequential Metalation | TMPMgCl·LiCl, I₂, PhCHO | Stepwise introduction of functional groups at C3 and C4 positions. | Regio- and chemoselective full functionalization of the thiophene ring. nih.gov |

| 1-Mercapto-3-yn-2-ols | Heterocyclodehydration | PdI₂/KI | Synthesis of substituted thiophenes via a 5-endo-dig S-cyclization. | Metal-catalyzed regioselective synthesis from acyclic precursors. nih.gov |

| β,γ-Epoxycarbonyl compounds | Reaction with Lawesson's Reagent | Lawesson's reagent, p-toluenesulfonic acid | Formation of 2-substituted-4-(chloromethyl)thiophenes. | A regioselective route to 2,4-disubstituted thiophenes. tandfonline.com |

| 4-Aryl-3-chlorothiophene-2-carboxylates | Fiesselmann Synthesis | Methyl thioglycolate, K-tert-butoxide | Construction of 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates. | Convenient construction of complex thieno[3,2-b]thiophene (B52689) derivatives. nih.gov |

Reactivity and Post Synthetic Functionalization of 3 2 Bromophenyl Thiophene

Transformations at the Bromine Atom: Further Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key handle for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures.

Formation of Polyaryls and Heterobiaryls

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the site of the bromine atom. The Suzuki-Miyaura coupling, for instance, is a widely used method for creating biaryl and polyaryl structures. In this reaction, 3-(2-bromophenyl)thiophene can be coupled with various organoboron compounds, such as arylboronic acids or their esters, in the presence of a palladium catalyst and a base. This approach allows for the synthesis of a diverse range of polycyclic aromatic compounds where the 2-thienylphenyl moiety is linked to other aryl or heteroaryl systems. nih.gov

Similarly, Stille coupling, which utilizes organotin reagents, and Kumada coupling, which employs Grignard reagents, are also applicable for the arylation of this compound. jcu.edu.au These methods provide alternative routes to polyaryls and heterobiaryls, expanding the synthetic utility of this compound. The choice of coupling partners and reaction conditions allows for the precise tuning of the electronic and steric properties of the final products, which is crucial for applications in materials science and medicinal chemistry. jcu.edu.aubenthamscience.com

Table 1: Examples of Cross-Coupling Reactions for Polyaryl Synthesis

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Polyaryl |

| Stille | Organostannane | Pd(PPh₃)₄ | Polyaryl/Heterobiaryl |

Nucleophilic Substitution Reactions and Carbanion Chemistry

While direct nucleophilic aromatic substitution (SNAr) on the bromophenyl ring is generally difficult without strong electron-withdrawing groups, the bromine atom can be replaced under specific conditions, often involving transition metal catalysis (e.g., Buchwald-Hartwig amination for C-N bond formation).

More commonly, the bromine atom is exploited to generate a carbanion or an organometallic species. This is typically achieved through lithium-halogen exchange by treating this compound with an organolithium reagent like n-butyllithium at low temperatures. reddit.com This reaction efficiently replaces the bromine atom with lithium, forming 3-(2-lithiophenyl)thiophene. This lithiated intermediate is a powerful nucleophile and can react with a wide array of electrophiles to introduce various functional groups. For example, quenching with carbon dioxide provides the corresponding carboxylic acid, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich heterocycle and is more reactive towards electrophilic aromatic substitution than benzene. e-bookshelf.denih.gov Substitution on the thiophene ring of this compound is governed by the directing effects of the sulfur heteroatom and the 3-aryl substituent. In general, electrophilic substitution on thiophene occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (σ-complex) by the sulfur atom. e-bookshelf.depearson.com

In 3-substituted thiophenes, the C2 and C5 positions are the most activated sites for electrophilic attack. clockss.org The 2-bromophenyl group at the 3-position will sterically hinder the C2 position to some extent, suggesting that electrophilic attack might favor the C5 position. clockss.org However, the electronic nature of the substituent also plays a role. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. quimicaorganica.orgwikipedia.orgmasterorganicchemistry.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Thiophenes

| Reaction | Reagent | Expected Major Product Position |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-bromo |

| Nitration | HNO₃/H₂SO₄ | 5-nitro |

| Acylation | Acyl chloride/AlCl₃ | 5-acyl |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom. wikipedia.org The bromine atom is an ortho, para-director. Therefore, incoming electrophiles will be directed to the positions ortho and para to the bromine. However, the position para to the bromine is occupied by the thiophene substituent. The positions available for substitution are C3, C4, C5, and C6 of the phenyl ring. The bromine at C2 directs incoming electrophiles to C4 and C6. The thiophene substituent at C1 is generally considered weakly activating or deactivating depending on the reaction conditions, but it also directs ortho and para. Given these factors, predicting the precise regioselectivity can be complex, and mixtures of products are possible. The reaction conditions would need to be carefully controlled to achieve selectivity.

Metalation and Lithiation Reactions for Further Functionalization

Direct metalation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. semanticscholar.org The acidity of the α-protons on the thiophene ring makes them susceptible to deprotonation by strong bases like organolithium reagents. reddit.com For this compound, two primary pathways for lithiation exist:

Halogen-Lithium Exchange: As mentioned in section 3.1.2, treatment with reagents like n-butyllithium at low temperatures (-78 °C) can selectively replace the bromine atom on the phenyl ring with lithium. reddit.com

Direct Deprotonation (Metalation): The protons on the thiophene ring, especially at the C2 and C5 positions, are acidic. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl) can lead to regioselective deprotonation of the thiophene ring, typically at the less sterically hindered C5 position. clockss.org

The choice of organolithium reagent and reaction conditions determines the site of lithiation. The resulting organolithium species can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups onto either the phenyl or the thiophene ring. rsc.org

Radical Reactions and Polymerization Initiators (excluding biological polymerization)

The this compound molecule can participate in radical reactions. The carbon-bromine bond can be cleaved homolytically under certain conditions (e.g., using radical initiators or photolysis) to generate an aryl radical. This radical can then participate in various radical-mediated transformations, such as radical cyclizations or additions to unsaturated systems.

In the context of polymerization, thiophene and its derivatives are well-known precursors to conducting polymers like polythiophene. google.com The polymerization can proceed through various mechanisms, including electrochemical polymerization and chemical oxidative polymerization. While the parent molecule itself might not be a typical radical initiator in the classical sense (like peroxides), it can act as a monomer in radical polymerization processes. wikipedia.orgyoutube.com For instance, under oxidative conditions, radical cations of the thiophene monomer can be formed, which then couple to form the polymer chain. google.com The presence of the bromophenyl substituent would influence the properties of the resulting polymer, such as its solubility, electronic properties, and morphology. Furthermore, compounds containing a carbon-halogen bond can sometimes act as initiators in atom transfer radical polymerization (ATRP), although this application would require specific catalytic systems.

Advanced Spectroscopic and Structural Elucidation of 3 2 Bromophenyl Thiophene Derivatives

Single-Crystal X-ray Diffraction Analysis of Solid-State Molecular Architectures

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the solid-state molecular structure of 3-(2-bromophenyl)thiophene derivatives. This method provides precise atomic coordinates, bond lengths, bond angles, and crucial conformational details, such as the dihedral angle between the phenyl and thiophene (B33073) rings.

Detailed research findings indicate that the solid-state architecture of phenyl-thiophene systems is heavily influenced by the substitution pattern. In the case of this compound, significant steric hindrance is anticipated between the bromine atom at the ortho-position of the phenyl ring and the adjacent sulfur and hydrogen atoms of the thiophene ring. This steric clash forces the two aromatic rings out of planarity, resulting in a notable dihedral angle. Studies on structurally related compounds, such as 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione, have demonstrated that the ortho-bromo substituent induces a significant twist, with dihedral angles approaching perpendicularity (e.g., 88.2°) nii.ac.jp. Similarly, analysis of 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one shows that the bromine-substituted derivative deviates most significantly from planarity compared to other substituted analogues mdpi.com.

The conformation of linked aromatic rings can often be described as syn or anti, referring to the relative orientation of the heteroatom (sulfur) and the substituent. For 3-phenylthiophenes, these conformations are determined by the torsion angle around the C-C bond linking the two rings nih.govdntb.gov.ua. The solid-state packing of these molecules is stabilized by a network of weak intermolecular interactions, which may include C-H···π interactions, π-π stacking, and potentially weak halogen bonding (C-Br···S or C-Br···π contacts) researchgate.netlibretexts.org. In some derivatives, disorder in the thiophene ring orientation has been observed, where the ring occupies two positions corresponding to a rotation of approximately 180° libretexts.orgnih.gov.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H7BrS |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.10 |

| b (Å) | 13.84 |

| c (Å) | 5.80 |

| β (°) | 96.63 |

| Volume (Å3) | 1124.3 |

| Z | 4 |

| Dihedral Angle (Phenyl-Thiophene) | ~45-60° (Predicted) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., ¹H, ¹³C, HMQC, HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The four protons on the 2-bromophenyl ring will exhibit complex splitting patterns (doublet, triplet, doublet of doublets) due to ortho, meta, and para couplings. The three protons on the 3-substituted thiophene ring will appear as characteristic doublets or doublet of doublets, with coupling constants (³JHH) typical for thiophene systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms in the aromatic framework. The carbon atom attached to the bromine (C-Br) is expected to be shifted to a lower chemical shift (approx. δ 120-125 ppm) due to the heavy atom effect. The other nine carbons will resonate in the typical aromatic region (δ 125-145 ppm). The quaternary carbon of the thiophene ring attached to the phenyl group will likely appear at a lower field.

2D NMR Spectroscopy: For definitive structural confirmation, 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the pairing of ¹H and ¹³C signals for all C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to three bonds. HMBC is crucial for establishing the connectivity between the two rings. For instance, a key correlation would be observed between the H-2 proton of the thiophene ring and the C-1' quaternary carbon of the phenyl ring, confirming the 3-(2-bromophenyl) linkage.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Thiophene C2 | ~7.4-7.6 | dd | ~125-128 |

| Thiophene C3 | - | - | ~138-142 |

| Thiophene C4 | ~7.2-7.4 | dd | ~128-131 |

| Thiophene C5 | ~7.5-7.7 | dd | ~122-125 |

| Phenyl C1' | - | - | ~135-139 |

| Phenyl C2' | - | - | ~121-124 |

| Phenyl C3' | ~7.2-7.4 | ddd | ~130-133 |

| Phenyl C4' | ~7.1-7.3 | ddd | ~127-130 |

| Phenyl C5' | ~7.3-7.5 | ddd | ~129-132 |

| Phenyl C6' | ~7.6-7.8 | dd | ~133-136 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, providing two critical pieces of information: the precise molecular weight, which confirms the elemental composition, and the fragmentation pattern, which offers structural insights.

The molecular formula of this compound is C₁₀H₇BrS. HRMS can measure the mass of the molecular ion to four or more decimal places, allowing for the unequivocal confirmation of this formula. A key diagnostic feature in the mass spectrum of any compound containing a single bromine atom is the presence of a characteristic isotopic pattern for the molecular ion. Due to the natural abundance of two stable isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge (m/z) units nii.ac.jpmdpi.comresearchgate.netnih.govshu.ac.uk. This 1:1 doublet is a definitive indicator of the presence of one bromine atom in the molecule.

Under electron ionization (EI) conditions, the molecular ion undergoes fragmentation. The analysis of these fragments helps to piece together the molecular structure. For this compound, common fragmentation pathways include:

Loss of the bromine atom: Cleavage of the C-Br bond to form a [C₁₀H₇S]⁺ fragment ion nih.govshu.ac.uk.

Cleavage of the inter-ring bond: Scission of the bond between the phenyl and thiophene rings, leading to the formation of [C₆H₄Br]⁺ and [C₄H₃S]⁺ fragment ions.

Fragmentation of the thiophene ring: Loss of neutral fragments such as CS or HCS from the thiophene-containing ions.

| Ion | Formula | Calculated Exact Mass (m/z) | Comment |

|---|---|---|---|

| [M]⁺ | C10H779BrS | 237.9479 | Molecular ion with 79Br |

| [M+2]⁺ | C10H781BrS | 239.9458 | Molecular ion with 81Br (approx. 1:1 intensity with M⁺) |

| [M-Br]⁺ | C10H7S | 159.0268 | Loss of bromine radical |

| [C6H4Br]⁺ | C6H479Br | 154.9523 | Bromophenyl cation |

| [C4H3S]⁺ | C4H3S | 83.0006 | Thienyl cation |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within this compound. These two methods are complementary; FT-IR is sensitive to vibrations involving a change in dipole moment, while FT-Raman detects vibrations that cause a change in polarizability.

The spectra can be divided into several key regions:

C-H Stretching Region (3150-3000 cm⁻¹): Both the thiophene and phenyl rings possess aromatic C-H bonds. Their stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, a characteristic feature distinguishing them from aliphatic C-H stretches nih.govyoutube.comrsc.org.

Aromatic Ring Stretching Region (1600-1350 cm⁻¹): This region contains a series of complex bands corresponding to the C=C and C-C stretching vibrations within both the thiophene and phenyl rings. Thiophene derivatives often show characteristic bands around 1530, 1450, and 1350 cm⁻¹ mdpi.comresearchgate.net. These modes are often strong and sharp in the FT-Raman spectrum due to the high polarizability of the π-systems shu.ac.uklibretexts.orguobaghdad.edu.iq.

Fingerprint Region (below 1350 cm⁻¹): This region is rich with information, containing C-H in-plane and out-of-plane bending modes, ring deformation modes, and C-S and C-Br stretching vibrations.

C-H Out-of-Plane (OOP) Bending: The strong absorptions in the 900-675 cm⁻¹ range are highly diagnostic of the substitution patterns on both aromatic rings.

C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring are expected in the 850-600 cm⁻¹ range mdpi.comnih.gov.

C-Br Stretching: A key diagnostic band is the C-Br stretching vibration. This mode is expected to appear as a medium to strong absorption in the low-frequency region of the FT-IR spectrum, typically between 690 and 515 cm⁻¹ nii.ac.jpyoutube.comyoutube.com.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3120 - 3050 | Medium / Strong |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong / Strong |

| Thiophene Ring Breathing/Pulsation | 1450 - 1350 | Medium / Strong |

| C-H In-Plane Bend | 1300 - 1000 | Medium-Weak / Medium |

| C-H Out-of-Plane Bend | 900 - 700 | Strong / Medium-Weak |

| C-S Stretch | 850 - 600 | Medium / Medium |

| C-Br Stretch | 690 - 515 | Strong / Medium |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Conjugation Studies

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the conjugated π-electron system of this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) libretexts.orglibretexts.org.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* electronic transitions. While unsubstituted thiophene absorbs around 235 nm, the extension of conjugation by the phenyl group causes a significant bathochromic (red) shift of the absorption maximum (λₘₐₓ) to a longer wavelength nii.ac.jp. Structurally related phenyl-capped thiophene systems show absorption maxima in the 400-415 nm range nih.gov.

The final position of λₘₐₓ is determined by a balance of electronic and steric effects. The bromine atom, as an auxochrome, can cause a slight red shift. However, the steric hindrance from the ortho-bromo substituent forces the phenyl and thiophene rings to twist out of planarity. This torsion disrupts the π-conjugation between the rings, which can lead to a hypsochromic (blue) shift and a decrease in the molar absorptivity (ε) compared to a hypothetical planar analogue.

Fluorescence Spectroscopy: Many conjugated organic molecules, including thiophene derivatives, exhibit fluorescence, which is the emission of light as an excited electron returns to the ground state youtube.com. The fluorescence emission spectrum will appear at a longer wavelength than the absorption spectrum, a phenomenon known as the Stokes shift.

The fluorescence properties of this compound are expected to be significantly influenced by its structure. Two main factors may lead to a reduction in fluorescence quantum yield (the efficiency of the fluorescence process):

Heavy Atom Effect: The presence of the heavy bromine atom can promote intersystem crossing, a process where the excited electron transitions to a non-emissive triplet state, thereby quenching the fluorescence.

Conformational Flexibility: The non-planar, twisted conformation allows for rotational and vibrational relaxation pathways for the excited state, which are non-radiative and compete with fluorescence emission, further reducing the quantum yield.

| Property | Expected Characteristics | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λₘₐₓ) | ~350-420 nm | π → π* transition; degree of conjugation between rings. |

| Molar Absorptivity (ε) | Moderate-High | Reduced by steric hindrance and non-planar conformation. |

| Fluorescence Emission (λₑₘ) | Longer wavelength than λₘₐₓ | Stokes shift; relaxation from excited state. |

| Fluorescence Quantum Yield (ΦF) | Expected to be low to moderate | Quenching due to heavy atom effect (bromine) and non-radiative decay from conformational flexibility. |

Computational and Theoretical Chemistry Studies on 3 2 Bromophenyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-(2-Bromophenyl)thiophene, DFT calculations would provide valuable insights into its stability, reactivity, and spectroscopic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For thiophene (B33073) derivatives, the distribution of these orbitals is typically spread across the conjugated π-system.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur atom and the π-system of the thiophene ring, with positive potential near the hydrogen atoms.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations. The calculations are typically performed on the optimized geometry of the molecule, and the absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of charge transfer and hyperconjugative interactions that contribute to the molecule's stability. For this compound, NBO analysis could elucidate the electronic interactions between the thiophene and bromophenyl rings.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling can be employed to study the mechanisms of chemical reactions involving this compound. This involves calculating the potential energy surface for a reaction, identifying transition states, and determining activation energies. Such studies could provide insights into its reactivity in processes like electrophilic substitution or cross-coupling reactions. However, specific mechanistic studies for this compound were not found in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the thiophene and phenyl rings. Conformational analysis would involve calculating the energy of the molecule as a function of this dihedral angle to identify the most stable conformations. Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. While a study on the chloro-analogue suggests that syn-gauche and anti-gauche conformations are likely stable, specific data for the bromo-derivative is not available.

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry offers powerful tools for the prediction of non-linear optical (NLO) properties of novel materials, providing insights into their potential for applications in optoelectronics and photonics. While dedicated computational studies on the NLO properties of this compound are not extensively available in the current scientific literature, the analysis of structurally related thiophene derivatives allows for a theoretical discussion of its potential and the methodologies that would be employed for such an investigation.

Organic molecules with significant NLO responses are of great interest for applications such as optical switching and data storage. The NLO properties of organic compounds are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. In the case of this compound, the thiophene ring can act as an electron donor.

Theoretical predictions of NLO properties are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). These methods can be used to calculate the electric dipole moment (μ), the polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively), which are key indicators of a molecule's NLO response.

For instance, studies on various thiophene derivatives have demonstrated the utility of DFT in predicting NLO properties. uobasrah.edu.iq Computational investigations of thiophene sulfonamide derivatives have shown that the HOMO-LUMO energy gap can be correlated with the hyperpolarizability of the molecule. mdpi.com A smaller HOMO-LUMO gap generally suggests a higher NLO response. mdpi.com

A hypothetical computational study of this compound would likely involve the following steps:

Geometry Optimization: The molecule's 3D structure would be optimized to its lowest energy state.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy difference between these orbitals (the HOMO-LUMO gap) provides an indication of the molecule's stability and its potential for intramolecular charge transfer.

Calculation of NLO Properties: The polarizability and hyperpolarizability tensors would be computed to quantify the NLO response.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated in such a computational study, based on general findings for similar organic molecules.

| Computational Method | Parameter | Predicted Value (arbitrary units) | Significance |

| DFT/B3LYP | HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| DFT/B3LYP | LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| DFT/B3LYP | HOMO-LUMO Gap | 5.3 eV | Relates to molecular stability and NLO activity |

| DFT/B3LYP | First Hyperpolarizability (β) | > 0 | Indicates potential for second-order NLO effects |

It is important to note that the presence of the bromine atom on the phenyl ring could also influence the NLO properties through the heavy-atom effect, which can enhance intersystem crossing and potentially affect third-order NLO properties.

Applications As a Building Block in Advanced Organic Materials Science

Precursors for Conjugated Polymers and Oligomers

3-(2-Bromophenyl)thiophene serves as a crucial monomer for the synthesis of conjugated polymers and oligomers. The presence of the bromine atom allows for various cross-coupling reactions, while the thiophene (B33073) unit provides the necessary electronic properties for conjugation. The 2-bromophenyl substituent introduces a significant steric twist, influencing the polymer's morphology and electronic properties.

Synthesis of Poly(this compound) Derivatives

The synthesis of poly(this compound) and its derivatives can be achieved through several modern polymerization techniques. These methods are essential for creating polymers with controlled molecular weights, regioregularity, and specific properties.

Common polymerization methods applicable to 3-substituted thiophenes include:

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for synthesizing regioregular poly(3-substituted)thiophenes. The process typically involves the formation of a Grignard reagent from the brominated monomer, followed by nickel-catalyzed polymerization. For this compound, this would involve careful control of the reaction conditions to selectively form the Grignard reagent at the thiophene ring without interfering with the bromophenyl group.

Stille Cross-Coupling Polymerization: This method involves the reaction of a distannylated thiophene monomer with a dibrominated comonomer in the presence of a palladium catalyst. To synthesize a homopolymer of this compound, the monomer would first need to be converted into a 2,5-dibromo or 2,5-distannyl derivative. nih.gov

Suzuki Cross-Coupling Polymerization: This versatile method uses a boronic acid or ester derivative of the thiophene monomer, which is then coupled with a brominated counterpart using a palladium catalyst. nih.gov This approach is known for its tolerance to a wide range of functional groups.

Oxidative Polymerization: Chemical oxidation, often using agents like iron(III) chloride (FeCl3), can be used to polymerize thiophene monomers. utexas.edu This method is generally less controlled in terms of regioregularity compared to cross-coupling methods but offers a straightforward route to polymerization. utexas.edupkusz.edu.cn

The polymerization of this compound would result in a polymer where the bulky bromophenyl groups are positioned at the 3-position of each thiophene unit. This substitution pattern is expected to create a non-planar polymer backbone due to steric hindrance, which can affect the material's solubility, solid-state packing, and optoelectronic properties.

Co-polymerization with Other Monomers for Tunable Properties

To fine-tune the properties of the resulting materials for specific applications, this compound can be co-polymerized with a variety of other monomers. polymer.cn This approach allows for the creation of copolymers with tailored electronic band gaps, solubility, and charge transport characteristics. manchester.ac.uk

For instance, co-polymerization with electron-rich or electron-deficient monomers can be used to create donor-acceptor (D-A) copolymers. These materials are of particular interest for applications in organic photovoltaics and light-emitting diodes. The inclusion of the this compound unit can influence the polymer's morphology and energy levels.

| Co-monomer Type | Resulting Copolymer Property | Potential Application |

| Electron-donating monomers (e.g., dialkoxybenzothiadiazole) | Lowered bandgap, enhanced light absorption | Organic Photovoltaics (OPVs) |

| Electron-withdrawing monomers (e.g., benzothiadiazole) | Tunable LUMO level, improved electron transport | Organic Field-Effect Transistors (OFETs) |

| Fused aromatic rings (e.g., fluorene, carbazole) | Increased conjugation length, enhanced thermal stability | Organic Light-Emitting Diodes (OLEDs) |

| Alkyl-substituted thiophenes | Improved solubility and processability | Printable electronics |

The steric hindrance provided by the 2-bromophenyl group can disrupt extensive π-π stacking in the solid state, which may lead to increased solubility but potentially lower charge carrier mobility compared to polymers with linear side chains. However, this disruption can also lead to more amorphous films, which can be beneficial in certain device architectures.

Scaffolds for Organic Semiconductors and Optoelectronic Materials (e.g., OLEDs, OPVs)

Thiophene-based materials are cornerstones of organic electronics due to their excellent semiconducting properties. nih.govresearchgate.netnih.gov this compound serves as a valuable scaffold for designing and synthesizing novel organic semiconductors for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.gov

In these applications, the electronic properties of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical. The combination of the electron-rich thiophene ring and the electron-withdrawing nature of the bromo-substituted phenyl ring allows for the tuning of these energy levels.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials based on this compound can potentially be used in the emissive layer or the charge transport layers. The non-planar structure induced by the bromophenyl group can inhibit aggregation-caused quenching of luminescence, a common issue in solid-state light-emitting devices. This can lead to higher photoluminescence quantum yields in the solid state. Thiophene-containing materials, particularly fused thienothiophenes, have shown promise in OLED applications. beilstein-journals.orgnih.govbeilstein-archives.org For example, a donor-π-acceptor compound incorporating a thieno[3,2-b]thiophene (B52689) unit has been successfully used as an emitter in a solution-processed OLED, achieving high efficiency. beilstein-journals.org

Organic Photovoltaics (OPVs): In OPVs, thiophene-based polymers are frequently used as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor. The absorption spectrum, energy levels, and charge mobility of the donor polymer are key parameters determining the device performance. Copolymers incorporating thiophene derivatives are designed to have broad absorption in the solar spectrum and appropriate energy levels to facilitate efficient charge separation at the donor-acceptor interface. polymer.cnmdpi.com Fused thiophene-based materials have been shown to be effective in OPVs, achieving significant power conversion efficiencies. mdpi.com The introduction of a this compound unit into a polymer backbone could influence the morphology of the BHJ blend, which is crucial for efficient charge transport and collection.

Components in Organic Frameworks and Self-Assembled Systems

The rigid structure and reactive bromine handle of this compound make it a candidate for incorporation into highly ordered supramolecular structures like covalent organic frameworks (COFs) and self-assembled monolayers (SAMs).

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with a periodic structure, formed from the self-assembly of organic building blocks. Thiophene-based monomers are attractive for COF synthesis due to their electronic properties and structural rigidity. nih.govnih.govmdpi.com To be used in a COF, this compound would typically need to be functionalized with at least one other reactive group, such as a boronic acid or an amine, to enable the formation of the framework through reactions like boronate ester formation or imine condensation. The resulting COF would feature regularly arranged this compound units within its porous structure. Such materials could have applications in gas storage, catalysis, and as porous semiconductors. nih.govresearchgate.netresearchgate.netjlu.edu.cn

Self-Assembled Systems: Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate. Thiophene-containing molecules have been used to form SAMs that can function as hole-transport layers (HTLs) in organic electronic devices, improving the interface between the electrode and the active layer. researchgate.netnih.gov The bromine atom on the phenyl ring of this compound could potentially be used to anchor the molecule to a specific substrate, or the entire molecule could be part of a larger structure designed for self-assembly. The orientation and packing of the molecules in the SAM are critical for its function, and the steric bulk of the bromophenyl group would play a significant role in determining the final structure of the monolayer. nih.gov

Building Blocks for Functional Dyes and Pigments (excluding biological dyes)

The extended π-conjugation and inherent electronic properties of the thiophene ring make it a core component in many functional dyes and pigments. sapub.org this compound can be used as a building block to create novel dyes for various non-biological applications, such as in dye-sensitized solar cells (DSSCs) and for coloring polymers.

In the design of functional dyes, a "push-pull" architecture is often employed, where an electron-donating group is connected to an electron-accepting group through a π-conjugated spacer. The thiophene ring can act as part of this π-bridge. By chemically modifying the this compound, for example by converting the bromo group into a donor or acceptor moiety via cross-coupling reactions, it can be incorporated into such dye structures.

For example, thiophene-based azo dyes have been developed for coloring textiles and other materials. sapub.orgresearchgate.net Additionally, thiophene-containing push-pull dyes are used as sensitizers in DSSCs, where they are responsible for light absorption and subsequent electron injection into a semiconductor nanoparticle layer. mdpi.comnih.gov The absorption characteristics and energy levels of the dye are critical for the performance of the solar cell, and the specific substitution pattern of the this compound unit would influence these properties.

| Functional Dye Application | Role of this compound unit | Key Properties |

| Dye-Sensitized Solar Cells (DSSCs) | Part of the π-conjugated spacer in a push-pull dye | Broad absorption spectrum, suitable HOMO/LUMO levels for electron injection |

| Polymer Pigments | Chromophore incorporated into a polymer backbone | Color, lightfastness, thermal stability |

| Electrochromic Materials | Component of a polymer that changes color upon redox reaction | Reversible color change, high contrast, stability |

Role in Catalysis and Ligand Design

Precursor for Ligand Synthesis in Organometallic Chemistry

3-(2-Bromophenyl)thiophene serves as a key building block for the synthesis of specialized ligands, particularly phosphine-containing ligands, which are pivotal in organometallic chemistry and homogeneous catalysis. The carbon-bromine bond on the phenyl ring is a reactive site amenable to the introduction of phosphorus-containing groups.

A common and effective method for the synthesis of such phosphine (B1218219) ligands involves the reaction of the aryl bromide with a phosphine source. For instance, this compound can be reacted with a secondary phosphine, such as diphenylphosphine, or its corresponding phosphide (B1233454) salt (e.g., lithium or potassium diphenylphosphide), in a nucleophilic substitution reaction. researchgate.netnih.gov This reaction typically proceeds under inert conditions to prevent the oxidation of the phosphine.

Alternatively, a widely employed method is the palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination protocol, for example, can be adapted for P-C bond formation. wikipedia.org In a typical procedure, this compound would be reacted with a phosphine source in the presence of a palladium catalyst and a suitable ligand.

A plausible synthetic route to a bidentate P,S-ligand could involve the initial lithiation of the thiophene (B33073) ring followed by quenching with a chlorophosphine, and subsequent reaction at the bromophenyl group. The resulting ligand, featuring both a soft sulfur donor from the thiophene ring and a tunable phosphine donor, can then be used to form stable complexes with various transition metals.

Table 1: Representative Synthetic Strategies for Phosphine Ligands from Aryl Halides

| Reaction Type | Reagents and Conditions | Product Type | Ref |

|---|---|---|---|

| Nucleophilic Substitution | KPPh₂, THF, reflux | Triarylphosphine | researchgate.net |

| Metal-catalyzed Phosphorylation | Pd(OAc)₂, P(t-Bu)₃, Base, Toluene, 110 °C | Triarylphosphine | nih.gov |

Participation in Metal-Catalyzed Transformations

The dual reactivity of this compound, arising from the C-Br bond and the C-H bonds of the thiophene ring, allows it to participate in a variety of metal-catalyzed transformations. These reactions are fundamental for the construction of complex organic molecules.

Cross-Coupling Reactions: The bromo substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield more complex biaryl or aryl-vinyl structures. nih.govnih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. wikipedia.orgnih.gov This transformation is instrumental in the synthesis of pharmaceuticals and functional materials. The reaction typically employs a palladium catalyst with specialized phosphine ligands. wikipedia.org

C-H Activation: The thiophene ring in this compound possesses C-H bonds that can be activated and functionalized through transition metal catalysis. The regioselectivity of C-H activation on a 3-substituted thiophene is influenced by the directing group and the reaction conditions. Generally, the C-H bond at the 2-position of the thiophene ring is the most acidic and, therefore, the most reactive towards deprotonation and subsequent functionalization. However, functionalization at the 5-position can also be achieved. Palladium-catalyzed direct arylation is a prominent example of C-H activation, where a C-H bond is directly coupled with an aryl halide. mdpi.com

Intramolecular C-H activation of derivatives of this compound can lead to the formation of fused heterocyclic systems. For example, if the ortho-position of the phenyl ring contains a suitable functional group, palladium-catalyzed intramolecular C-H arylation can lead to the formation of thieno-fused polycyclic aromatic compounds.

Table 2: Examples of Metal-Catalyzed Reactions with Thiophene and Aryl Bromide Derivatives

| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene, Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-phenylthiophene | 76 | nih.gov |

| Suzuki Coupling | 3-Bromoaniline, 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | 3-(Thiophen-2-yl)aniline | 96 | unimib.it |

Chelation Properties and Coordination Chemistry of Derivatives

Ligands derived from this compound, particularly those incorporating additional donor atoms, are expected to exhibit interesting chelation properties and form stable complexes with a variety of transition metals. The combination of the thiophene's sulfur atom with another donor group, such as a phosphine or an imine, can lead to the formation of bidentate or multidentate ligands. cardiff.ac.uknih.gov

For instance, a phosphine ligand synthesized from this compound, such as 3-(2-(diphenylphosphino)phenyl)thiophene, would act as a bidentate P,S-ligand. The soft nature of both the phosphorus and sulfur donor atoms makes such a ligand particularly suitable for coordinating with late transition metals like palladium, platinum, and gold. mjcce.org.mk The geometry of the resulting metal complex would be influenced by the bite angle of the ligand, which is determined by the spatial arrangement of the phenyl and thiophene rings.

The coordination of such ligands to a metal center can influence the metal's electronic properties and reactivity, which is the fundamental principle of ligand design in catalysis. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphine group or the thiophene ring.

Furthermore, Schiff base ligands can be prepared by the condensation of an amino-functionalized derivative of this compound with an aldehyde or ketone. These iminothiophene ligands can act as N,S- or N,N,S-donors, forming stable chelates with various metal ions. nih.gov The resulting metal complexes can themselves have applications in catalysis or as functional materials.

The study of the coordination chemistry of these complexes, often through techniques like X-ray crystallography, provides valuable insights into the bonding and structure, which in turn informs the design of more effective catalysts. nih.gov

Table 3: Common Coordination Modes of Thiophene-Derived Ligands

| Ligand Type | Donor Atoms | Typical Metal Partners | Coordination Geometry | Ref |

|---|---|---|---|---|

| Phosphinothiophene | P, S | Pd(II), Pt(II), Au(I) | Square Planar | mjcce.org.mk |

| Iminothiophene (Schiff Base) | N, S | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral, Square Planar | nih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 3-(2-Bromophenyl)thiophene and its derivatives is increasingly focused on sustainable practices that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the advancement of direct C-H arylation reactions. researchgate.netumich.edumdpi.com This approach circumvents the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts. nih.gov Research is ongoing to develop more robust and selective catalyst systems, including those based on earth-abundant metals, that can facilitate the direct coupling of 2-bromophenylboronic acids with 3-substituted thiophenes under mild conditions.

The use of green solvents, particularly water, is another key area of development. mdpi.comresearchgate.net Performing palladium-catalyzed cross-coupling reactions in aqueous media not only reduces the reliance on volatile organic compounds but can also enhance reaction rates and selectivity. researchgate.net The development of water-soluble catalysts and surfactants is crucial for the broad applicability of this technology to the synthesis of hydrophobic molecules like this compound.

Furthermore, the exploration of bio-based feedstocks for the synthesis of the thiophene (B33073) core represents a significant step towards a more sustainable chemical industry. royalsocietypublishing.org Researchers are investigating pathways to convert biomass-derived platform molecules into functionalized thiophenes, which can then be elaborated to produce compounds such as this compound.

| Synthetic Strategy | Key Advantages | Representative Catalyst/Solvent |

| Direct C-H Arylation | Atom economy, reduced steps | Palladium-based catalysts |

| Aqueous Cross-Coupling | Reduced VOCs, enhanced reactivity | Water-soluble Pd catalysts |

| Bio-based Synthesis | Renewable feedstock, sustainability | Varies with biomass conversion pathway |

Exploration of New Reactivity Modes for Enhanced Functionalization

The functionalization of the this compound scaffold is critical for tuning its properties for specific applications. Future research will delve into novel reactivity modes to achieve more precise and diverse molecular architectures.

Site-selective C-H activation is a powerful tool for introducing functional groups at specific positions on both the thiophene and phenyl rings. clockss.orgnih.gov By carefully choosing catalysts and directing groups, researchers can selectively functionalize the C2, C4, or C5 positions of the thiophene ring, as well as the ortho, meta, or para positions of the phenyl ring relative to the bromine atom. This level of control is essential for creating complex molecules with tailored functionalities. researchgate.net

The development of cascade or domino reactions initiated from this compound is another exciting frontier. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex polycyclic aromatic systems. For instance, an intramolecular cyclization followed by a subsequent intermolecular coupling could lead to the rapid construction of novel fused thiophene-based architectures.

Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for a wide range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. nih.gov Future work will likely focus on expanding the scope of these reactions to include more challenging coupling partners and to develop milder and more general reaction conditions.

Integration into Multifunctional Material Architectures

The unique electronic and photophysical properties of this compound and its derivatives make them attractive candidates for integration into a variety of multifunctional materials.

In the field of organic electronics, these compounds can serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govresearchgate.netbeilstein-journals.org The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification is crucial for optimizing device performance. beilstein-journals.org For example, incorporating electron-donating or electron-withdrawing groups onto the thiophene or phenyl rings can modulate the bandgap and charge transport properties of the resulting materials. researchgate.net

Covalent Organic Frameworks (COFs) and Microporous Polymer Networks (MPNs) are another promising area of application. mdpi.comacs.org The rigid and planar structure of the this compound unit can be exploited to create highly ordered, porous materials with large surface areas. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of this compound into sensor arrays is an emerging opportunity. The sensitivity of the electronic properties of thiophene-based materials to their local environment can be harnessed to detect a wide range of analytes, from small molecules to biomacromolecules.

| Material Architecture | Potential Application | Key Property of this compound |

| Organic Electronics | OLEDs, OPVs, OFETs | Tunable electronic properties |

| Covalent Organic Frameworks | Gas storage, catalysis | Rigid, planar structure |

| Microporous Polymer Networks | Separation, sensing | High surface area, porosity |

| Chemical Sensors | Analyte detection | Environmental sensitivity |

Advanced Computational Predictions for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new materials. nih.govresearchgate.netnih.govacs.orgorientjchem.orgnih.gov In the context of this compound, computational methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and absorption and emission spectra. researchgate.nettandfonline.comscienceopen.comresearchgate.net

By performing in silico screening of virtual libraries of this compound derivatives, researchers can identify promising candidates for specific applications before embarking on time-consuming and resource-intensive synthetic efforts. nih.gov For example, DFT calculations can be used to predict the HOMO-LUMO gap of a series of potential organic semiconductor materials, allowing for the selection of the most promising candidates for synthesis and device fabrication. nih.govacs.org

Molecular dynamics simulations can also provide valuable insights into the solid-state packing and morphology of materials derived from this compound. tandfonline.com Understanding how these molecules arrange themselves in the solid state is crucial for predicting and controlling their charge transport properties in electronic devices.

| Computational Method | Predicted Property | Application in Rational Design |

| Density Functional Theory (DFT) | Electronic structure, spectra | Screening for electronic materials |

| Time-Dependent DFT (TD-DFT) | Excited state properties | Design of fluorescent materials |

| Molecular Dynamics (MD) | Solid-state packing, morphology | Optimization of charge transport |

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and development. jddhs.com For this compound, this means not only developing sustainable synthetic routes but also designing applications that are environmentally benign.

The use of catalysis, particularly biocatalysis and heterogeneous catalysis, can significantly reduce the environmental impact of chemical processes. jddhs.com For example, enzymatic reactions could be employed for the selective functionalization of the this compound scaffold under mild, aqueous conditions.

Atom economy is another key principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The development of synthetic methods that proceed with high atom economy, such as addition and cycloaddition reactions, will be a priority in future research.

Finally, the design of this compound-based materials that are biodegradable or can be easily recycled at the end of their lifecycle is a long-term goal. This cradle-to-cradle approach is essential for the development of a truly sustainable materials economy. The use of techniques like ultrasound-mediated synthesis and solvent-free reactions using grinding or milling are also promising green alternatives. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Bromophenyl)thiophene, and how are reaction conditions optimized?

this compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where a brominated thiophene derivative reacts with a boronic acid-functionalized aryl group. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with base (e.g., Na₂CO₃) and solvent (e.g., toluene/ethanol) optimization to enhance yield .

- Purification : Column chromatography or recrystallization ensures purity (>95%).

- Microwave-assisted synthesis (e.g., 150°C for 45 minutes) improves reaction efficiency compared to traditional reflux methods .

Q. How is structural characterization of this compound performed?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, aromatic protons in thiophene appear at δ 6.8–7.5 ppm, while bromine-induced deshielding shifts adjacent protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 255.96 for C₁₀H₇BrS) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding π-π interactions in materials science .

Q. What are the primary applications of this compound in organic synthesis?

- Building block : Used in constructing conjugated polymers for organic semiconductors via Stille or Kumada couplings .

- Intermediate : Reacts with nucleophiles (e.g., amines, thiols) to form thioethers or amines, enabling diversification in drug discovery .

Advanced Research Questions

Q. How can regioselectivity challenges in brominated thiophene derivatives be addressed during functionalization?

Regioselectivity in substitution reactions is influenced by:

- Directing groups : Electron-withdrawing substituents (e.g., -SO₂Cl) guide bromination to specific positions .

- Lewis acid catalysts : SnCl₄ or FeCl₃ enhance selectivity in Friedel-Crafts alkylation .

- Statistical modeling : Multivariate analysis (e.g., PLS regression) correlates reaction parameters (temperature, solvent polarity) with product distribution .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how are they resolved?

- Antimicrobial activity : Derivatives like 3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole show MIC values of 8–16 µg/mL against S. aureus, but discrepancies arise due to assay variability (e.g., broth microdilution vs. disk diffusion) .

- Mechanistic ambiguity : Conflicting reports on DNA intercalation vs. enzyme inhibition require isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding .

Q. How does substituent chain length in this compound derivatives influence biological activity?

- Lipophilicity : Longer alkyl chains (e.g., decyl vs. methyl) enhance membrane permeability, increasing antifungal potency (e.g., 10-fold lower IC₅₀ for C. albicans) .

- SAR studies : Quantitative structure-activity relationship (QSAR) models using ClogP and molar refractivity predict optimal chain lengths for activity .

Q. What advanced techniques are used to analyze electronic properties of this compound in materials science?

- Cyclic voltammetry (CV) : Measures HOMO/LUMO levels (e.g., -5.3 eV/-2.9 eV) for organic photovoltaic applications .

- Density functional theory (DFT) : Simulates charge transport efficiency and bandgap tuning via bromine substitution .

Q. How are crystallographic data leveraged in drug design involving this compound derivatives?

- Conformational analysis : X-ray structures reveal non-coplanar thiophene and phenyl rings (dihedral angles: 10.5°–33.2°), informing docking studies for target binding .

- Fragment-based drug design : Crystal packing motifs guide the synthesis of analogs with improved solubility and bioavailability .

Methodological Considerations

- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Reaction monitoring : Use inline FTIR or GC-MS to track intermediates in real time .

- Statistical rigor : Apply ANOVA or Tukey’s test to assess significance in biological assays, mitigating batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.